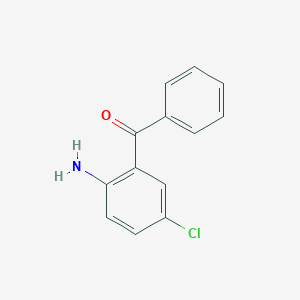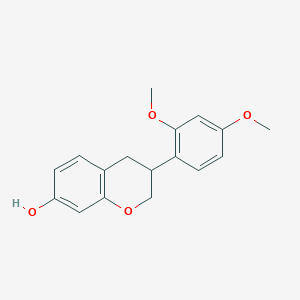
Sativan
Übersicht
Beschreibung
Sativan, also known as sativin, belongs to the class of organic compounds known as 4’-O-methylated isoflavonoids . These are isoflavonoids with methoxy groups attached to the C4’ atom of the isoflavonoid backbone . Isoflavonoids are natural products derived from 3-phenylchromen-4-one .
Synthesis Analysis
Production of sativan requires the activity of a 2’-O-methyltransferase to convert vestitol to sativan . Among the type I O-methyltransferases isolated from Medicago truncatula, MtOMT2, MtOMT4, MtOMT5, MtOMT
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Sativan has been isolated from the root of Sesbania grandiflora and demonstrated significant antituberculosis activity. In a study, Sativan exhibited an MIC value of 50 µg/mL against Mycobacterium tuberculosis H37Rv . This suggests that Sativan could be a promising candidate for developing new antituberculosis drugs.
UV-B Radiation Response in Plants
Research on Lotus corniculatus after UV-B irradiation showed that Sativan accumulation is strongly induced by UV-B exposure. The expression of key enzymes in Sativan biosynthesis, such as pterocarpane reductase and isoflavone synthase, were significantly stimulated . This indicates Sativan’s role in plant defense mechanisms against UV-B stress, which could be crucial for agricultural practices in areas with high UV radiation.
Phytochemical Properties
Sativan is part of the phytochemical profile of Sesbania grandiflora, a plant known for its medicinal potential. The presence of Sativan contributes to the plant’s overall pharmacological implications, which include antibacterial, antifungal, antioxidant, antiurolithiatic, anticonvulsant, anxiolytic, and hepatoprotective properties .
Traditional Medicine
In traditional medicine, particularly in regions where Sesbania grandiflora is native, Sativan-containing parts of the plant are used to treat various diseases such as catarrh, dysentery, fevers, headaches, smallpox, sore throat, and stomatitis . This highlights the compound’s significance in ethnopharmacology and its potential for broader therapeutic applications.
Wirkmechanismus
Target of Action
Sativan, also known as Lorazepam , primarily targets the benzodiazepine receptors in the post-synaptic GABA-A ligand-gated chloride channel in different sites of the central nervous system (CNS) . These receptors play a crucial role in the regulation of inhibitory neurotransmission in the CNS .
Mode of Action
Sativan interacts with its targets by allosterically binding to the benzodiazepine receptors . This interaction enhances the effects of the inhibitory neurotransmitter, GABA . The effect of Sativan in GABA-A receptors produces an increase in the frequency of opening of the chloride ion channel . For its effect to generate, the neurotransmitter is required .
Biochemical Pathways
Sativan affects the GABAergic pathway . By enhancing the activity of GABA, it results in the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties for which the drugs are prescribed .
Pharmacokinetics
Sativan is highly protein-bound and is extensively metabolized into pharmacologically inactive metabolites . Due to its poor lipid solubility, Sativan is absorbed relatively slowly by mouth and is unsuitable for rectal administration . It has a bioavailability of 85% when taken by mouth . The onset of action is 1–5 min (IV), 15–30 min (IM) , and it has an elimination half-life of 10–20 hours .
Result of Action
The molecular and cellular effects of Sativan’s action include inducing apoptosis, increasing Bax expression, and decreasing Bcl-2 protein levels . It also inhibits cell migration and invasion . Sativan could decrease N-cadherin, Snail, Vimentin, and PD-L1 expression . It increases miR-200c expression, and decreases PD-L1 expression .
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCLJQCYVCGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sativan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sativan | |
CAS RN |
41743-86-6 | |
| Record name | Sativan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128 - 129 °C | |
| Record name | Sativan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



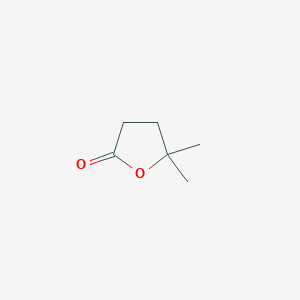
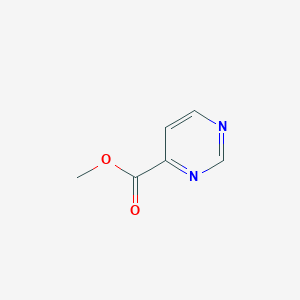
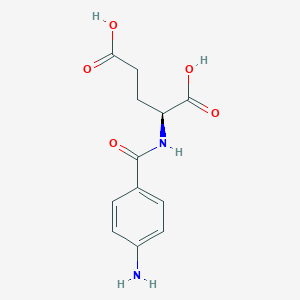
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
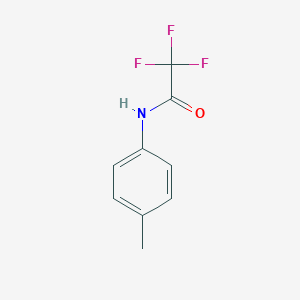
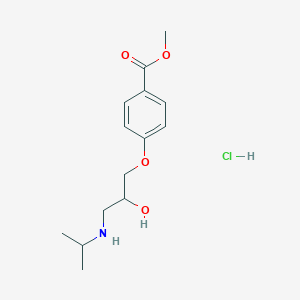
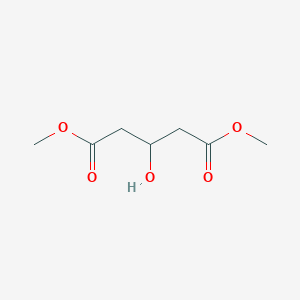
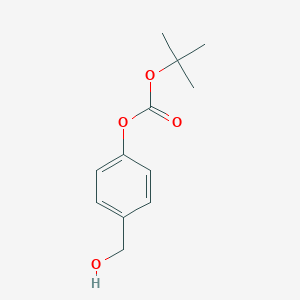


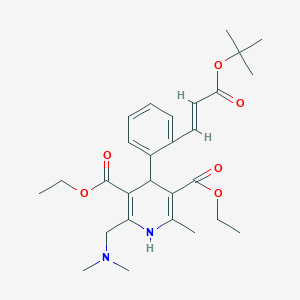
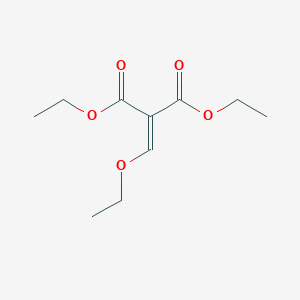
![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)
